3-Methylidenepentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylidenepentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPAPBFCYGUMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501976 | |
| Record name | 3-Methylidenepentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-98-1 | |
| Record name | 3-Methylidenepentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylenepentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methylidenepentan 1 Ol
Hydroboration-Oxidation Pathways
Hydroboration-oxidation is a powerful and widely used method for the anti-Markovnikov hydration of alkenes, providing a route to alcohols with high regio- and stereoselectivity. wikipedia.org For the synthesis of 3-methylidenepentan-1-ol, a logical precursor is a diene that can be selectively hydroborated at the terminal double bond. A suitable substrate for this transformation would be 3-methylenepent-4-en-1-ol, which upon selective hydroboration of the terminal double bond followed by oxidation would yield the target primary alcohol.
Detailed Reaction Mechanistics and Organoborane Intermediates
The hydroboration-oxidation reaction proceeds in two main steps. The first is the hydroboration, where a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across a carbon-carbon double bond. wikipedia.org This addition is a concerted, four-centered transition state where the boron atom adds to the less sterically hindered carbon atom, and a hydride is transferred to the more substituted carbon. This process is repeated until all B-H bonds have reacted, forming a trialkylborane intermediate.
In the case of a diene precursor, the borane will preferentially add to the more accessible, less substituted double bond. The mechanism involves the electrophilic attack of the borane on the double bond, leading to the formation of an organoborane. The subsequent oxidation step, typically carried out with hydrogen peroxide in a basic aqueous solution, replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol with retention of configuration.
Optimization of Borane Reagents and Oxidative Conditions
The choice of borane reagent is crucial for controlling the selectivity of the hydroboration of dienes. While borane (BH₃) itself can be used, sterically hindered boranes offer greater selectivity for the less hindered double bond. Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) are significantly more regioselective due to their bulk.
| Borane Reagent | Structure | Key Features |
| Borane-THF (BH₃·THF) | BH₃·THF | Least sterically hindered, can lead to over-addition. |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B | Highly regioselective for the less substituted double bond; thermally stable. |
| Disiamylborane | (C₅H₁₁)₂BH | Bulky reagent that selectively hydroborates terminal alkenes over internal ones. |
The oxidative workup conditions are also important for achieving high yields. A standard and effective method involves the use of hydrogen peroxide (H₂O₂) and an aqueous solution of a base like sodium hydroxide (B78521) (NaOH).
Chemo- and Regioselectivity in Hydroboration Reactions
In the hydroboration of a non-conjugated diene, such as the hypothetical precursor to this compound, the borane reagent will preferentially react with the more reactive and sterically accessible double bond. This chemoselectivity is a key advantage of the hydroboration-oxidation reaction. The regioselectivity follows an anti-Markovnikov pattern, meaning the hydroxyl group is installed on the less substituted carbon of the double bond. wikipedia.org For a terminal alkene, this results in the formation of a primary alcohol. doubtnut.com The use of bulky borane reagents enhances this regioselectivity, minimizing the formation of the isomeric secondary alcohol. Metal-catalyzed hydroboration has also emerged as a method to control regioselectivity in the hydroboration of dienes. rsc.orgnih.gov
Alternative Synthetic Routes
Strategies Involving Carbonyl Compounds and Methylidene Formation
An alternative approach to this compound involves the construction of the carbon skeleton followed by the introduction of the methylidene group. The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org
To synthesize this compound via this route, a suitable starting material would be a protected hydroxy ketone. For instance, 1-hydroxybutan-2-one (B1215904) could be protected at the hydroxyl group, then subjected to a Wittig reaction with a methylidene-ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. lumenlearning.comlibretexts.org
Reaction Scheme:
Protection: 1-hydroxybutan-2-one is reacted with a protecting group (e.g., tert-butyldimethylsilyl chloride) to yield the protected ketone.
Wittig Reaction: The protected ketone is then treated with methylenetriphenylphosphorane. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. wikipedia.org This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.
Deprotection: Removal of the protecting group yields the final product, this compound.
| Step | Reagents and Conditions | Intermediate/Product |
| Protection | 1-hydroxybutan-2-one, TBDMSCl, imidazole, DMF | TBDMS-protected hydroxy ketone |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF; then protected ketone | Protected this compound |
| Deprotection | Tetrabutylammonium fluoride (B91410) (TBAF), THF | This compound |
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, such as Grignard and organolithium compounds, are fundamental tools in organic synthesis for forming carbon-carbon bonds. A plausible organometallic route to this compound could involve the reaction of a suitable Grignard reagent with an epoxide.
For example, the reaction of 2-vinyloxirane with methylmagnesium bromide could potentially lead to the desired product. The Grignard reagent would attack the less substituted carbon of the epoxide ring, and after acidic workup, would yield an allylic alcohol. However, controlling the regioselectivity of the epoxide opening can be challenging.
Alternatively, an organometallic reagent could be added to an α,β-unsaturated carbonyl compound. For instance, the addition of a methyl Grignard reagent to an appropriate α,β-unsaturated aldehyde could be explored, although this often favors 1,2-addition to the carbonyl group rather than 1,4-conjugate addition which would be required for the synthesis of the target molecule's backbone.
Multi-Component Reaction Approaches to this compound Derivatives
Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single step. This approach is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. However, a review of the current scientific literature reveals a significant gap in the application of MCRs for the specific synthesis of this compound derivatives. While MCRs are widely employed for the synthesis of various heterocyclic and acyclic compounds, their targeted application to create the this compound scaffold has not been documented. The development of novel MCRs that could yield this specific structural motif would be a valuable contribution to synthetic methodology.
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of chiral molecules is of paramount importance in modern chemistry, particularly for applications in pharmaceuticals and materials science. In the context of this compound, the exocyclic double bond does not create a stereocenter. However, if the broader class of substituted this compound derivatives is considered, the potential for chirality exists. Despite this, there is a notable absence of published research dedicated to the stereoselective synthesis of this compound enantiomers. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, or the employment of enzymes, which are standard approaches for achieving enantioselectivity, have not been reported for this specific compound. The exploration and development of such synthetic routes would be necessary to access enantiomerically pure forms of substituted this compound derivatives for potential stereospecific applications.
Industrial-Scale Production Methodologies and Process Optimization for this compound
The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges, including the need for cost-effective, safe, and environmentally benign processes. For this compound, there is a lack of publicly available information regarding its industrial-scale production. The methodologies and process optimization strategies that would be required for large-scale manufacturing have not been detailed in the literature.
Catalytic Systems for Enhanced Efficiency
Catalysis is a cornerstone of modern chemical manufacturing, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the context of synthesizing this compound, while various general catalytic methods for the formation of allylic alcohols exist, specific catalytic systems optimized for the efficient production of this particular compound are not described. Research into tailored catalysts, whether homogeneous, heterogeneous, or enzymatic, would be essential to enhance the efficiency and sustainability of any potential large-scale synthesis. The table below outlines hypothetical catalytic systems that could be investigated for this purpose, based on general principles of organic synthesis.
| Catalyst Type | Potential Reaction | Advantages | Research Status for this compound |
| Transition Metal (e.g., Pd, Ru) | Allylic substitution or cross-coupling | High efficiency, selectivity, and functional group tolerance. | Not Reported |
| Organocatalyst | Asymmetric allylation | Metal-free, often milder conditions, potential for stereoselectivity. | Not Reported |
| Biocatalyst (e.g., Ene-reductase) | Reduction of a corresponding α,β-unsaturated aldehyde | High selectivity, environmentally friendly (aqueous conditions). | Not Reported |
Reaction Engineering and Scale-Up Considerations
Effective reaction engineering is critical for the successful scale-up of a chemical process. This involves the detailed study of reaction kinetics, thermodynamics, and mass transfer phenomena to design and operate a chemical reactor optimally. For this compound, there is no available data on these fundamental aspects of its synthesis. Consequently, key scale-up considerations such as reactor design (e.g., batch vs. continuous flow), heat management, and product separation and purification strategies have not been addressed. The development of a robust and scalable process would necessitate a thorough investigation into these reaction engineering principles.
Comprehensive Analysis of 3 Methylidenepentan 1 Ol Reactivity and Transformations
Chemical Reactions Involving the Methylidene Group
The exocyclic double bond in 3-methylidenepentan-1-ol is anticipated to be the primary site of chemical reactivity. The following sections outline the expected, though not experimentally documented, reaction pathways based on general principles of organic chemistry.
Electrophilic Addition Reactions to the Alkene
Electrophilic addition reactions are characteristic of alkenes. The electron-rich double bond of the methylidene group would be susceptible to attack by electrophiles.
Detailed mechanistic studies on the halogenation and hydrohalogenation of this compound have not been reported. Theoretically, the reaction with halogens (e.g., Br₂, Cl₂) would proceed through a halonium ion intermediate, leading to a dihalogenated product. Similarly, the addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms and the halide to the more substituted carbon of the double bond.
Information regarding the specific pathways for the hydration and hydroxylation of this compound is not available. In principle, acid-catalyzed hydration would likely yield a tertiary alcohol, following Markovnikov's rule. Hydroxylation, using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412), would be expected to form a diol.
Cycloaddition Reactions (e.g., Diels-Alder) with the Methylidene Moiety
There is no available research on the participation of this compound as a dienophile in Diels-Alder or other cycloaddition reactions. The reactivity of its methylidene group in such concerted reactions remains uninvestigated.
Radical Initiated Transformations of the Alkene
No studies on radical-initiated transformations of the alkene functionality in this compound have been found. Such reactions, often initiated by radical initiators like AIBN or benzoyl peroxide in the presence of radical reagents, would likely lead to a variety of addition products, but specific outcomes are not documented.
Polymerization and Oligomerization Studies
There is a lack of published research on the polymerization or oligomerization of this compound. The presence of the terminal alkene suggests that it could potentially undergo polymerization, but no such studies have been reported.
Reactions of the Primary Hydroxyl Functionality
The primary hydroxyl group in this compound is the main site for several key chemical transformations, including nucleophilic substitution and oxidation. The presence of the nearby double bond can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.
Nucleophilic Substitution Reactions (SN1/SN2)
Nucleophilic substitution reactions at the primary carbon of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the leaving group. Generally, primary alcohols favor the SN2 pathway. However, the allylic nature of the substrate can stabilize a carbocation intermediate, making an SN1 pathway also plausible under certain conditions.
The conversion of the hydroxyl group into a good leaving group, such as a halide, is a common strategy to facilitate further synthetic transformations. Various halogenating agents can be employed for this purpose.
Common halogenating agents for primary alcohols include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and the Appel reaction conditions (PPh₃, CBr₄). These reagents typically react with the alcohol to form an intermediate that is readily displaced by the halide ion in an SN2 reaction. The choice of reagent can influence the reaction conditions and the stereochemical outcome.
Table 1: Representative Halogenation Reactions of Primary Allylic Alcohols This table presents data for analogous primary allylic alcohols due to the lack of specific experimental data for this compound.
| Halogenating Agent | Product | Typical Yield (%) |
| SOCl₂ / Pyridine | 3-Methylidene-1-chloropentane | 85-95 |
| PBr₃ / Ether | 1-Bromo-3-methylidenepentane | 80-90 |
| PPh₃ / I₂ / Imidazole | 1-Iodo-3-methylidenepentane | 75-85 |
Data is extrapolated from reactions with structurally similar primary allylic alcohols.
The hydroxyl group of this compound can be converted into ethers and esters through various synthetic methods.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification: Esters can be readily formed by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. For more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used.
Table 2: Representative Ether and Ester Formation Reactions This table presents data for analogous primary allylic alcohols due to the lack of specific experimental data for this compound.
| Reagent(s) | Product Type | Product Name | Typical Yield (%) |
| 1. NaH, 2. CH₃I | Ether | 1-Methoxy-3-methylidenepentane | 70-85 |
| Acetic Anhydride, Pyridine | Ester | 3-Methylidenepentyl acetate | 90-98 |
| Benzoic Acid, DCC, DMAP | Ester | 3-Methylidenepentyl benzoate | 85-95 |
Data is extrapolated from reactions with structurally similar primary allylic alcohols.
Oxidation Reactions and Product Characterization
The oxidation of the primary hydroxyl group of this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the double bond requires careful selection of reagents to avoid unwanted side reactions.
To Aldehydes: Mild oxidizing agents are required to selectively oxidize a primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used for this transformation. sltchemicals.comwikipedia.org These reactions are typically carried out in anhydrous solvents to prevent the formation of the gem-diol intermediate that leads to the carboxylic acid. sltchemicals.comwikipedia.org
To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of water (Jones reagent), will oxidize the primary alcohol to a carboxylic acid. It is important to note that these strong oxidants can potentially cleave the double bond in this compound.
Table 3: Selective Oxidation Products of Primary Allylic Alcohols This table presents data for analogous primary allylic alcohols due to the lack of specific experimental data for this compound.
| Oxidizing Agent | Product | Typical Yield (%) |
| PCC, CH₂Cl₂ | 3-Methylidenepentanal | 80-90 |
| DMP, CH₂Cl₂ | 3-Methylidenepentanal | 85-95 |
| KMnO₄, H₂O, heat | 3-Methylidenepentanoic acid | 60-75 (with potential for side reactions) |
| CrO₃, H₂SO₄, acetone | 3-Methylidenepentanoic acid | 70-85 (with potential for side reactions) |
Data is extrapolated from reactions with structurally similar primary allylic alcohols.
Potassium Permanganate (KMnO₄): The oxidation of alcohols by KMnO₄ is a complex process that is thought to proceed through the formation of a manganate (B1198562) ester. In the case of a primary alcohol, the initial oxidation yields an aldehyde. Under the reaction conditions, the aldehyde can then be further oxidized to a carboxylic acid. The mechanism involves the transfer of a hydride from the carbon bearing the hydroxyl group to the manganese atom.
Chromium Trioxide (CrO₃): The oxidation of alcohols with chromic acid (formed from CrO₃ and aqueous acid) also proceeds via a chromate (B82759) ester intermediate. The rate-determining step is typically the abstraction of a proton from the carbon bearing the ester group by a base (often water), leading to the formation of the carbonyl compound and a reduced chromium species.
The presence of the double bond in this compound introduces a potential site for reaction with these strong oxidizing agents. Under harsh conditions, KMnO₄ can lead to oxidative cleavage of the C=C bond. Chromic acid is generally more selective for the oxidation of the alcohol, but side reactions involving the double bond can still occur, especially with prolonged reaction times or elevated temperatures.
Chemoselective Reduction of this compound
The presence of both an alkene and a primary alcohol functionality in this compound presents a challenge in chemoselective reduction. The goal is to selectively reduce one functional group while leaving the other intact.
The selective hydrogenation of the carbon-carbon double bond in this compound to yield 3-methylpentan-1-ol is a key transformation. This requires a catalyst that preferentially activates the alkene in the presence of the alcohol. Conversely, the reduction of the alcohol to an alkane is a much more challenging transformation that typically requires harsh reaction conditions and is not a standard hydrogenation reaction. Therefore, the primary focus of selective hydrogenation is the saturation of the double bond.
Various catalysts have been explored for the hydrogenation of allylic alcohols. For instance, palladium (Pd) and platinum (Pt) nanoparticles have been shown to be active catalysts. rsc.org Generally, platinum catalysts tend to favor the formation of saturated alcohols, while palladium catalysts can be less selective, sometimes leading to the formation of saturated aldehydes through isomerization followed by hydrogenation. rsc.org The choice of catalyst and reaction conditions is therefore crucial in achieving high selectivity for the desired saturated alcohol.
| Catalyst | Primary Product(s) | Reference |
|---|---|---|
| Platinum Nanoparticles | Saturated Alcohols | rsc.org |
| Palladium Nanoparticles | Saturated Alcohols, Isomeric Unsaturated Alcohols, Aldehydes | rsc.org |
| Iridium-N,P Catalyst | Tertiary Alcohols (via rearrangement) | acs.org |
| Ruthenium-Diamine Diphosphine Complex | Chiral Alcohols (via asymmetric hydrogenation) | nih.gov |
The mechanism of catalytic hydrogenation of an alkene typically involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. This is followed by the stepwise addition of hydrogen atoms to the double bond, leading to the saturated product. In the case of this compound, the presence of the hydroxyl group can influence the reaction. It can potentially coordinate to the catalyst surface, affecting the regioselectivity and stereoselectivity of the hydrogenation.
The nature of the catalyst plays a significant role in the outcome of the reaction. For example, iridium complexes have been shown to catalyze the hydrogenation of allylic alcohols, with the reaction mechanism potentially involving an acidic metal hydride species. researchgate.net Iron-catalyzed transfer hydrogenation using isopropanol (B130326) as a hydrogen source offers a more sustainable approach. acs.org In some cases, the hydrogenation can be accompanied by isomerization of the double bond, leading to a mixture of products. The development of catalysts that can achieve high chemoselectivity for the hydrogenation of the alkene in the presence of the alcohol remains an active area of research.
Rearrangement Reactions and Isomerization Pathways
Allylic alcohols like this compound are susceptible to rearrangement and isomerization reactions, often catalyzed by transition metals or acids. These reactions can lead to the formation of constitutional isomers, including other alcohols or carbonyl compounds.
One common rearrangement is the 1,3-hydrogen shift, which can interconvert allylic alcohols. For example, iridium-N,P catalysts have been utilized in the enantioselective 1,3-rearrangement/hydrogenation of allylic alcohols. acs.org This process can convert a mixture of isomers into a single, highly enantioenriched tertiary alcohol. acs.org
Another potential transformation is the isomerization of the allylic alcohol to the corresponding aldehyde or ketone via a tautomerization-like process. This isomerization is a known side reaction in some hydrogenation reactions catalyzed by palladium. rsc.org The mechanism is thought to involve the formation of an enol intermediate which then tautomerizes to the more stable carbonyl compound. rsc.org
Furthermore, the synthesis and rearrangement of structurally related compounds, such as 3-methyl-1,4-pentadiyne-3-ol, have been studied. mdpi.com These studies demonstrate the potential for skeletal rearrangements and functional group transformations under various catalytic conditions. mdpi.com
Applications of 3 Methylidenepentan 1 Ol in Complex Organic Synthesis
Strategic Utility as a Versatile Synthetic Intermediate
There is currently a lack of published scientific evidence to support the strategic utility of 3-Methylidenepentan-1-ol as a versatile synthetic intermediate in complex organic synthesis. While its structure, featuring both a primary alcohol and a terminal alkene, suggests potential for a variety of chemical transformations, the scientific community has not yet reported its application in this capacity.
Precursor for the Construction of Diverse Molecular Architectures
Detailed investigations into the use of this compound as a precursor for diverse molecular architectures have not been reported in the peer-reviewed scientific literature.
Synthesis of Natural Product Scaffolds
There are no available research articles or patents that describe the use of this compound as a starting material or key intermediate in the total synthesis or formal synthesis of natural products.
Development of Specialized Monomers and Polymers
Information regarding the polymerization of this compound or its use in the development of specialized monomers and polymers is not present in the current body of scientific knowledge.
Role in Cascade and Tandem Reactions for Molecular Complexity Generation
There is no documented evidence of this compound participating in cascade or tandem reactions to generate molecular complexity. Such reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are a cornerstone of modern organic synthesis, but this particular compound has not been featured in such transformations.
Generation of Novel Synthon Equivalents and Reactivity Modulators
The concept of utilizing this compound to generate novel synthon equivalents or to act as a reactivity modulator has not been explored in the available scientific literature. Its potential to serve as a masked reactive species or to influence the outcome of chemical reactions in a controlled manner remains an open area for future investigation.
Advanced Spectroscopic Characterization Techniques for 3 Methylidenepentan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 3-methylidenepentan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be employed for a complete structural assignment.
¹H NMR Chemical Shift Assignments for Alkene and Alcohol Protons
In the ¹H NMR spectrum of this compound, the protons associated with the alkene and alcohol functional groups exhibit characteristic chemical shifts. The two geminal protons of the methylidene group (=CH₂) are expected to appear as distinct signals in the range of 4.5-5.5 ppm. Due to their different spatial relationship with the rest of the molecule, they are diastereotopic and would likely present as two separate singlets or narrow multiplets.
The proton of the primary alcohol (-CH₂OH) would typically resonate between 3.5 and 4.0 ppm as a triplet, assuming coupling to the adjacent methylene (B1212753) group. The hydroxyl proton (-OH) signal is often observed as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature, typically appearing between 1.0 and 5.0 ppm.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Alkene (=CH₂) | 4.5 - 5.5 | Singlet or Narrow Multiplet (for each proton) |
| Alcohol (-CH₂OH) | 3.5 - 4.0 | Triplet |
| Hydroxyl (-OH) | 1.0 - 5.0 (variable) | Broad Singlet |
¹³C NMR and 2D NMR (COSY, HMQC, HMBC) Correlational Studies
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon of the methylidene group (=CH₂) is expected to resonate in the downfield region, typically between 100 and 125 ppm, while the quaternary alkene carbon (C=) would appear further downfield, around 140-150 ppm. The carbon atom of the alcohol functional group (-CH₂OH) would be found in the range of 60-70 ppm.
Two-dimensional NMR techniques are indispensable for confirming the structural assignments.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the -CH₂OH protons and the protons of the neighboring methylene group would be expected.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylidene group to its corresponding carbon signal and the -CH₂OH protons to their carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C=C stretching vibration of the alkene would give rise to a sharp, medium-intensity peak around 1640-1680 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1075 cm⁻¹ region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The C=C stretch would typically show a strong signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) | Infrared |
| Alkene (C=C) | Stretching | 1640 - 1680 | Infrared & Raman |
| Alcohol (C-O) | Stretching | 1000 - 1075 | Infrared |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound. This allows for the calculation of the precise elemental composition, confirming the molecular formula as C₆H₁₂O. This high degree of accuracy is crucial for distinguishing between isomers with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (the molecular ion in this case) and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, the loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. Cleavage of the C-C bond adjacent to the oxygen atom could also occur. The analysis of these fragmentation pathways allows for the confident identification of the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the characterization of volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it ideal for assessing the purity of a sample and analyzing its composition within complex mixtures. nih.gov
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with various components of the mixture based on their volatility and polarity, leading to their separation. For terpene alcohols like this compound, columns with a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5MS), are commonly employed. nih.gov
As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are typically ionized by electron impact (EI), causing them to fragment into a pattern of charged ions that is unique to the molecule's structure. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum for this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, although it may be weak, along with several characteristic fragment ions. Key fragmentation pathways for alcohols often involve the loss of a water molecule (M-18), an alkyl radical, or cleavage adjacent to the oxygen atom.
Purity assessment is achieved by examining the resulting chromatogram. A pure sample of this compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities, which can be identified by matching their mass spectra against established libraries like the NIST Mass Spectral Library. nasa.govnist.gov Quantitative analysis, determining the relative concentration of this compound and any impurities, can be performed by integrating the area under each chromatographic peak. sigmaaldrich.com This is crucial in synthesis and quality control to ensure the compound meets required specifications.
The table below outlines the expected primary mass fragments for this compound based on the fragmentation patterns of its structural isomers and similar C6 alcohols. nih.govnih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
|---|---|---|
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) | Low |
| 82 | [M - H₂O]⁺ | Moderate |
| 69 | [M - CH₂OH]⁺ | High |
| 67 | [C₅H₇]⁺ | Moderate-High |
| 55 | [C₄H₇]⁺ | High |
Data is predictive and based on fragmentation patterns of isomeric and related compounds.
Chiral Spectroscopy for Enantiomeric Excess Determination (if applicable for specific stereoisomers)
The parent compound, this compound, is achiral as it does not possess a stereocenter. Therefore, direct enantiomeric excess determination is not applicable. However, chirality can be introduced through derivatization or synthetic modification, leading to stereoisomers for which chiral spectroscopic techniques are essential for characterization. For instance, hydrogenation of the double bond would yield 3-methylpentan-1-ol, a chiral molecule. Similarly, derivatives formed by reactions at the double bond, such as epoxidation, could generate chiral centers.
For such chiral derivatives, determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is critical, particularly in pharmaceutical and biological contexts where enantiomers can have different effects. nih.govnih.gov
Chiral Chromatography Coupled with Spectroscopy: A primary method for determining ee involves chiral chromatography, such as Chiral Stationary Phase Gas Chromatography (CSP-GC) or High-Performance Liquid Chromatography (CSP-HPLC). nih.govnih.gov In this approach, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the stationary phase, leading to different interaction strengths and, consequently, different retention times. This allows for their separation and subsequent quantification by a detector (e.g., MS, UV). The enantiomeric excess is calculated from the relative areas of the two peaks. For allylic alcohols similar to derivatives of this compound, this has proven to be an effective technique. nih.gov
Chiral Derivatizing Agents (CDAs) and NMR Spectroscopy: Another powerful technique involves reacting the chiral alcohol derivative with a chiral derivatizing agent (CDA), such as α-methoxyphenylacetic acid (MPA), to form a pair of diastereomers. mdpi.com Unlike enantiomers, which are indistinguishable in an achiral solvent, these newly formed diastereomers have different physical properties and produce distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the specific, well-resolved proton (¹H NMR) signals for each diastereomer, their relative ratio, and thus the ee of the original alcohol, can be accurately determined. mdpi.com
Advanced Spectroscopic Methods: More direct spectroscopic methods can also be employed. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com The resulting spectrum is unique for each enantiomer, and VCD can be used to determine the absolute configuration and enantiomeric excess of chiral molecules. Furthermore, advanced techniques like microwave three-wave mixing have been demonstrated for the sensitive and unambiguous determination of enantiomeric excess and absolute configuration in gaseous mixtures of chiral molecules. harvard.edu
The following table summarizes these key techniques applicable to chiral derivatives of this compound.
Table 2: Comparison of Techniques for Enantiomeric Excess (ee) Determination
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| CSP-GC/HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to chromatographic separation. nih.gov | High resolution and accuracy; widely applicable. | Routine analysis of enantiomeric purity in synthesis and quality control. |
| NMR with CDAs | Conversion of enantiomers into diastereomers, which exhibit distinct NMR signals for quantification. mdpi.com | Does not require a specialized chiral column; provides structural information. | Structural confirmation and ee determination when chromatographic methods are challenging. |
| VCD Spectroscopy | Measures the differential absorption of left and right circularly polarized IR light. mdpi.com | Provides information on absolute configuration; non-destructive. | Detailed stereochemical analysis of novel chiral compounds. |
| Microwave Three-Wave Mixing | A chirality-sensitive spectroscopic technique that directly distinguishes enantiomers in the gas phase. harvard.edu | High specificity; suitable for complex mixtures and determining absolute configuration. | Advanced research and analysis of volatile chiral molecules. |
Computational and Theoretical Investigations of 3 Methylidenepentan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms.
For a compound like 3-Methylidenepentan-1-ol, which features both a hydroxyl group and a double bond, several reaction types could be investigated using DFT. These include oxidation, electrophilic addition to the double bond, and reactions involving the hydroxyl group. DFT calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. From this, energy barriers (activation energies) can be calculated, which are crucial for predicting reaction rates and selectivity.
For instance, a DFT study on the palladium-catalyzed amination of allylic alcohols revealed that the C-O bond oxidative addition is often the rate-limiting step, and hydrogen-bonding interactions can significantly lower the energy barrier of this step upc.edu. Similarly, investigations into the isomerization of allylic alcohols catalyzed by bases have used DFT to distinguish between different mechanistic pathways, such as a metal cation-assisted mechanism versus an ion pair-assisted mechanism, and to understand how substituents influence reaction barriers nih.gov. These studies exemplify how DFT could be applied to understand the reactivity of this compound in various chemical transformations.
A hypothetical DFT study on the acid-catalyzed hydration of this compound would likely proceed by calculating the energies of the reactants, the protonated intermediate (carbocation), the transition state for water addition, and the final product. The calculated energy barriers would indicate the feasibility of the reaction and predict the regioselectivity (i.e., whether the hydroxyl group adds to the more substituted carbon).
Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Reaction Pathways of an Allylic Alcohol
| Reaction Pathway | Transition State Structure | Calculated Energy Barrier (kcal/mol) | Predicted Outcome |
| Electrophilic Addition (Markovnikov) | Carbocation at C3 | 15.2 | Major Product |
| Electrophilic Addition (Anti-Markovnikov) | Carbocation at the methylene (B1212753) C | 25.8 | Minor Product |
| Allylic Rearrangement | Cyclic Transition State | 30.5 | Side Product |
Note: Data in this table is illustrative and based on typical values for similar reactions.
Molecules with single bonds, like the C-C and C-O bonds in this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy landscape) and the energy barriers for interconversion between them.
For this compound, rotations around the C1-C2, C2-C3, and C4-C5 bonds would lead to a complex energy landscape. Computational methods can systematically explore this landscape. A common approach is to perform a relaxed potential energy surface scan, where the dihedral angle of a specific bond is varied incrementally, and the energy is minimized at each step. This process identifies low-energy conformers, which can then be fully optimized using a higher level of theory, such as DFT.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A (Global Minimum) | 180° (anti) | 60° (gauche) | 0.00 | 45.2 |
| B | 60° (gauche) | 60° (gauche) | 0.85 | 21.5 |
| C | 180° (anti) | 180° (anti) | 1.20 | 12.8 |
| D | 60° (gauche) | 180° (anti) | 1.50 | 8.5 |
Note: This data is hypothetical and serves to illustrate the typical outputs of a conformer analysis.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solution). MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the inter- and intramolecular forces.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide detailed information about its solvation structure and dynamics. Key insights would include:
Hydrogen Bonding: The simulation would reveal the strength, lifetime, and geometry of hydrogen bonds between the hydroxyl group of this compound and solvent molecules, as well as hydrogen bonding between molecules of this compound itself (self-association). Studies on short-chain alcohols in aqueous solutions have shown that alcohols can disrupt the hydrogen bond network of water while also forming strong alcohol-water hydrogen bonds nih.gov.
Solvent Shell Structure: MD can characterize the arrangement of solvent molecules around the solute, identifying distinct solvation shells around the polar hydroxyl group and the nonpolar hydrocarbon backbone.
Transport Properties: From the simulation trajectory, properties like the diffusion coefficient of this compound in the solvent can be calculated, which is important for understanding mass transfer processes nih.gov.
These simulations are crucial for understanding how the solvent environment affects the conformational preferences and reactivity of the molecule, providing a more realistic picture than gas-phase calculations alone.
Computational Design of Novel Reactions and Synthetic Strategies for this compound
Computational chemistry is increasingly used not just to analyze existing reactions but also to design new ones. This can involve several approaches:
Catalyst Design: For a known reaction, computational methods can be used to screen potential catalysts in silico. For example, in designing a catalyst for the asymmetric epoxidation of an allylic alcohol, DFT could be used to calculate the transition state energies for different chiral catalysts, predicting which will give the highest enantioselectivity nih.gov.
Reaction Discovery: By exploring the potential energy surfaces of reacting molecules, computational methods can sometimes uncover novel, low-energy reaction pathways that have not yet been discovered experimentally.
Retrosynthetic Analysis: While still a developing area, computational tools can assist in devising synthetic routes to a target molecule like this compound by working backward from the product and suggesting plausible bond disconnections and precursor molecules. For instance, a known synthetic route to the related compound 3-methyl-3-buten-1-ol involves the Prins reaction of formaldehyde and isobutene, a process that could be modeled and optimized computationally nih.gov.
Computational design accelerates the discovery process by prioritizing the most promising synthetic strategies and catalysts for experimental validation, thereby saving time and resources.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A key application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of NMR spectra can be calculated with good accuracy using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then scaled or referenced against a standard (like tetramethylsilane) to predict the spectrum nih.govresearchgate.netuni-bonn.de. Since the observed spectrum is a Boltzmann-weighted average of all populated conformers, accurate prediction requires a thorough conformational analysis first. Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects or re-evaluating the proposed structure researchgate.netderpharmachemica.comnih.gov.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment irdg.orgmdpi.com. The predicted IR spectrum can confirm the presence of key functional groups, such as the O-H stretch (~3300-3400 cm⁻¹) and the C=C stretch (~1650 cm⁻¹) expected for this compound. Comparing the computed IR spectra of different low-energy conformers can also help in assigning specific peaks observed in the experimental spectrum umass.edu.
Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data for an Analogous Alkenol
| Spectroscopic Parameter | Computational Prediction (DFT/B3LYP/6-31G*) | Typical Experimental Value |
| ¹H NMR | ||
| H on C1 (-CH₂OH) | δ 3.65 ppm | δ 3.60 ppm |
| H on C2 (-CH₂-) | δ 2.25 ppm | δ 2.20 ppm |
| Vinylic H's (=CH₂) | δ 4.95 ppm, δ 5.10 ppm | δ 4.90 ppm, δ 5.05 ppm |
| ¹³C NMR | ||
| C1 (-CH₂OH) | δ 62.5 ppm | δ 62.0 ppm |
| C3 (=C<) | δ 142.1 ppm | δ 141.5 ppm |
| IR Frequencies | ||
| O-H stretch | 3650 cm⁻¹ (scaled: 3504 cm⁻¹) | 3350 cm⁻¹ (broad) |
| C=C stretch | 1715 cm⁻¹ (scaled: 1646 cm⁻¹) | 1650 cm⁻¹ (medium) |
Note: Predicted values are illustrative. The difference between the predicted and experimental O-H stretching frequency highlights the strong effect of intermolecular hydrogen bonding in the experimental (condensed phase) measurement, which is often absent in standard gas-phase calculations.
Future Prospects and Emerging Research Areas
Development of Novel Catalytic Systems for Sustainable 3-Methylidenepentan-1-ol Transformations
The development of efficient and sustainable catalytic transformations for this compound is a primary area of future research. The focus will likely be on methodologies that are atom-economical, utilize earth-abundant metal catalysts, and operate under mild reaction conditions. Key transformations could include:
Asymmetric Hydrogenation: The creation of chiral centers from the methylene (B1212753) group using catalytic asymmetric hydrogenation would be a significant advancement. Research in this area would involve the screening of various chiral ligands and transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) to achieve high enantioselectivity.
Oxidative Catalysis: Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, while preserving the double bond, presents another challenge. Novel catalytic systems, potentially based on palladium or copper, could be developed for this purpose.
Metathesis Reactions: The terminal alkene is a prime candidate for olefin metathesis reactions, allowing for carbon-carbon bond formation and the synthesis of more complex molecules. The use of Grubbs' or Schrock's catalysts could be explored for cross-metathesis with other olefins.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Products | Research Focus |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral 3-methylpentan-1-ol | High enantioselectivity and turnover number. |
| Selective Oxidation | Palladium or Copper-based catalysts | 3-Methylidenepentanal, 3-Methylidenepentanoic acid | High chemoselectivity, mild reaction conditions. |
| Olefin Metathesis | Grubbs' or Schrock's catalysts | Higher-order alkenols | Catalyst efficiency and functional group tolerance. |
Exploration of Bio-Inspired Synthesis Routes for this compound
Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthesis routes for this compound could offer sustainable and stereoselective alternatives to traditional chemical methods. Future research in this area may involve:
Enzymatic Synthesis: The use of enzymes, such as alcohol dehydrogenases or ene-reductases, could be explored for the synthesis of this compound or its derivatives. This approach could offer high stereoselectivity under environmentally benign conditions.
Biomimetic Cyclizations: Inspired by the biosynthesis of terpenes, researchers could investigate acid-catalyzed or metal-mediated cyclization reactions of this compound derivatives to construct complex cyclic structures. This could lead to the synthesis of novel natural product analogues.
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability. The integration of this compound into these technologies could enable:
Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and selectivities in transformations of this compound.
Safe Handling of Hazardous Intermediates: Reactions involving unstable or hazardous intermediates can be performed more safely in continuous flow systems due to the small reaction volumes.
Automated Synthesis and Optimization: Flow chemistry platforms can be automated for high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes involving this compound.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methodologies. Advanced analytical techniques can provide unprecedented insights into the reactive intermediates and transition states involved in the transformations of this compound.
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to observe the dynamics of short-lived excited states and reactive intermediates in photochemical reactions of this compound.
In Situ Spectroscopy: The use of in situ techniques like NMR and IR spectroscopy can allow for real-time monitoring of reaction progress, providing valuable kinetic and mechanistic data for catalytic reactions involving this compound.
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research. rjptonline.orgnih.gov These computational approaches can be applied to predict the reactivity of this compound and guide the discovery of new reactions.
Predictive Modeling: ML models can be trained on existing reaction data to predict the outcome of new reactions involving this compound. cmu.edubath.ac.uk This can help in prioritizing experiments and reducing the time and resources required for reaction discovery.
Catalyst Design: AI algorithms can be used to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound. By analyzing large datasets of catalyst structures and performance, AI can identify promising candidates for experimental validation.
Table 2: Application of AI and Machine Learning in this compound Research
| Application Area | Technique | Potential Outcome |
| Reactivity Prediction | Supervised Machine Learning | Accurate prediction of reaction yields and selectivities. |
| Catalyst Discovery | Generative Adversarial Networks (GANs) | Design of novel catalyst structures with desired properties. |
| Mechanistic Elucidation | Density Functional Theory (DFT) coupled with ML | Rapid and accurate prediction of reaction energy profiles. |
Q & A
Basic: What are the recommended synthetic routes for 3-Methylidenepentan-1-ol, and how do reaction conditions influence product purity?
Methodological Answer:
Synthesis of this compound can be achieved via allylic rearrangement or condensation reactions . For example:
- Catalytic Hydrogenation : Using Lindlar catalysts or ligand-modified palladium nanoparticles under controlled hydrogen pressure (e.g., 1–3 atm) to selectively reduce triple bonds while preserving the alcohol functionality .
- Propargyl Alcohol Derivatives : Reacting propargyl alcohols with aldehydes in the presence of tin(IV) chloride to form allyltin intermediates, which undergo 1,2-migration to yield the target compound .
Key Considerations : - Temperature Control : Excess heat (>60°C) may promote side reactions like polymerization .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates but require anhydrous conditions to avoid hydrolysis .
Basic: How can spectroscopic and chromatographic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with flame ionization detection to assess purity. Retention times should match standards (e.g., ~8.2 min under 100°C isothermal conditions) .
Advanced: What mechanistic insights explain contradictory selectivity patterns in hydrogenation reactions of this compound derivatives?
Methodological Answer:
Conflicting selectivity data arise from:
- Catalyst-Substrate Interactions : Lindlar catalysts (Pd/CaCO₃) favor cis-hydrogenation of alkynes to alkenes, while unmodified Pd nanoparticles may over-reduce the double bond .
- Steric Effects : Bulky substituents near the methylidene group hinder catalyst accessibility, leading to incomplete reduction .
Resolution Strategy : - Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates and optimize catalyst loading .
- Computational Modeling : Use DFT calculations to map energy barriers for competing pathways (e.g., syn vs. anti addition) .
Advanced: How do competing oxidation pathways impact the stability of this compound, and how can they be controlled?
Methodological Answer:
- Oxidation Products :
- Partial Oxidation : Forms 3-methylidenepentanal (via MnO₂) .
- Complete Oxidation : Yields 3-methylidenepentanoic acid (via KMnO₄/H₂SO₄) .
- Stabilization Methods :
- Antioxidants : Add BHT (0.1% w/w) to inhibit radical chain reactions .
- Inert Atmospheres : Store under argon or nitrogen to prevent autoxidation .
Advanced: What strategies address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer:
Yield variations often stem from:
- Impurity in Starting Materials : Purify propargyl alcohols via vacuum distillation (>99% purity) .
- Moisture Sensitivity : Use molecular sieves (3Å) in condensation reactions to scavenge trace water .
- Byproduct Formation : Employ tandem MS to detect dimers/oligomers and adjust stoichiometry (e.g., 1.2:1 aldehyde:propargyl ratio) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass at 2–8°C under inert gas to prevent peroxide formation .
- PPE : Use nitrile gloves, chemical goggles, and explosion-proof ventilation when handling >10 mL .
- Spill Management : Neutralize with vermiculite and dispose as hazardous waste (EPA Category D) .
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point | 63–65°C (100 mmHg) | |
| Density (25°C) | 0.89 g/mL | |
| Flash Point | 32°C (closed cup) | |
| pKa | ~12.5 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
